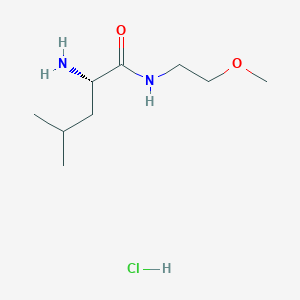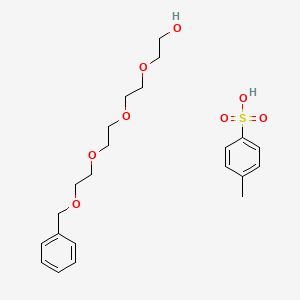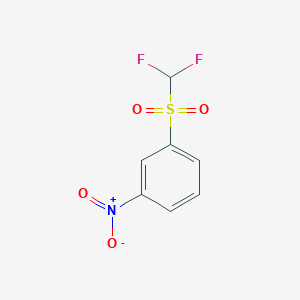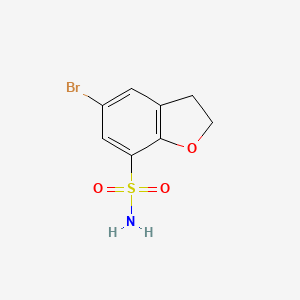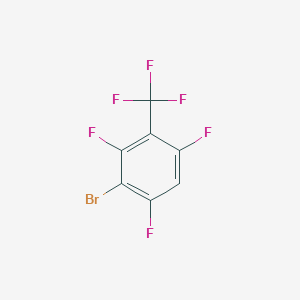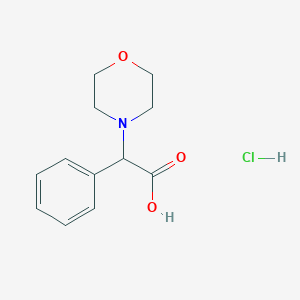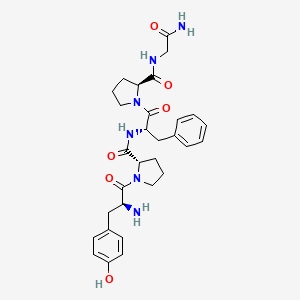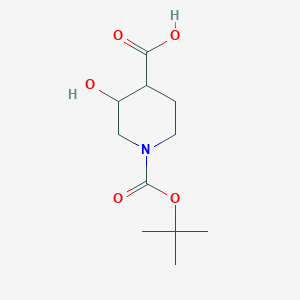![molecular formula C10H13BrN2 B1445791 N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine CAS No. 1365812-57-2](/img/structure/B1445791.png)
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine
Overview
Description
“N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine” is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 . It is used in scientific research and has diverse applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine” is represented by the SMILES string: C1CC(C1)NCC2=CC(=NC=C2)Br . This indicates that the molecule consists of a cyclobutanamine group attached to a 2-bromopyridin-4-yl group via a methylene bridge.Physical And Chemical Properties Analysis
“N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine” has a molecular weight of 241.13 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Chemical Synthesis and Characterization
Formation of Related Compounds : A study by Muramatsu, Toyota, and Satou (2009) described the formation of a compound related to N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine through the one-electron reduction of 4-vinyl-1-methylpyridinium bromide. This process, characterized by NMR and UV-vis absorption spectroscopy, contributes to the understanding of similar chemical structures and their formation mechanisms (Muramatsu, Toyota, & Satou, 2009).
Complex Formation with Metals : Research by Cukurovalı, Yilmaz, Özmen, and Ahmedzade (2002) explored the creation of Schiff base ligands containing cyclobutane and their complexes with various metals. These findings highlight the potential of incorporating cyclobutane structures, similar to that found in N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine, in metal complexation for potential applications (Cukurovalı et al., 2002).
Synthesis of Analogous Compounds for Medical Research : A study by Abeywardane et al. (2016) synthesized N-arylsulfonyl-α-amino carboxamides, compounds structurally related to N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine. These compounds were investigated for their efficacy in treating dermatological inflammatory conditions, demonstrating the potential medical applications of similar structures (Abeywardane et al., 2016).
Structural and Analytical Studies : Drinkuth, Groetsch, Peters, Peters, and Christl (2001) conducted a study involving the generation and interception of an unsymmetrical isodihydropyridine. This research contributes to a broader understanding of the chemical behavior and properties of compounds like N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine, particularly in their interactions with other molecules (Drinkuth et al., 2001).
Pharmacological and Biological Research
Development of Potential Therapeutics : The synthesis and characterization of similar compounds, as studied by McLaughlin et al. (2016), indicate the ongoing research into developing new therapeutic agents. These studies are significant for understanding how related chemical structures might be used in medical applications (McLaughlin et al., 2016).
Exploration of Chemical Reactions : Han (2010) investigated the coupling of 3-bromopyridine and sulfonamides. This research is relevant for understanding the chemical reactivity of bromopyridines, which are structurally related to N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine, and their potential applications in synthesizing new compounds (Han, 2010).
properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-6-8(4-5-12-10)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOBKVXUGFKNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



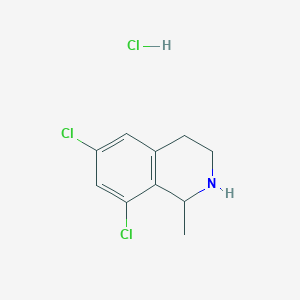
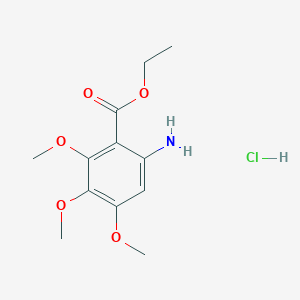
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
